
(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group and a hexenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid typically involves the use of 3,4-dimethoxybenzaldehyde as a starting material. The synthetic route may include the following steps:
Aldol Condensation: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions to form an intermediate aldol product.
Dehydration: The aldol product undergoes dehydration to form the enone.
Oxidation: The enone is then oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
科学的研究の応用
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid chain.
3,4-Dimethoxybenzaldehyde: Contains the same aromatic ring but with an aldehyde group instead of the hexenoic acid chain.
特性
CAS番号 |
65840-41-7 |
|---|---|
分子式 |
C14H16O5 |
分子量 |
264.27 g/mol |
IUPAC名 |
(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-18-12-7-4-10(9-13(12)19-2)3-5-11(15)6-8-14(16)17/h3-5,7,9H,6,8H2,1-2H3,(H,16,17)/b5-3+ |
InChIキー |
LWVLDMUWGLSASG-HWKANZROSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)CCC(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


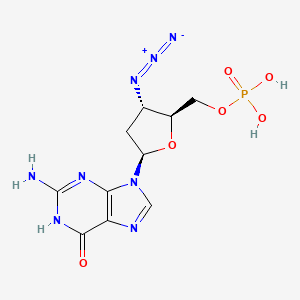
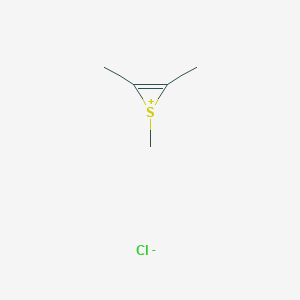
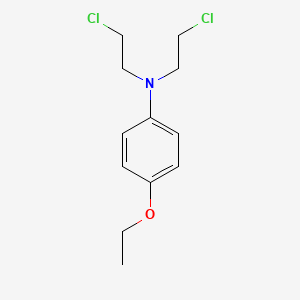
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
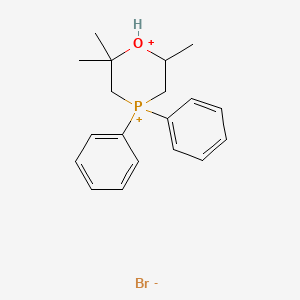
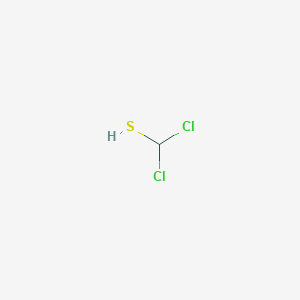
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
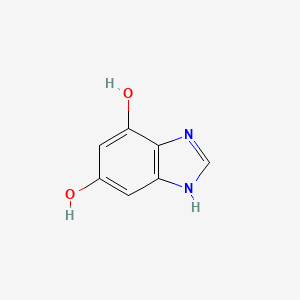
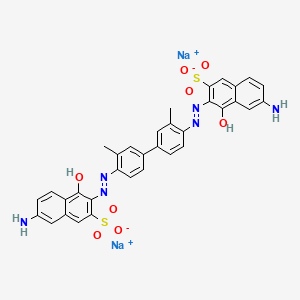
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
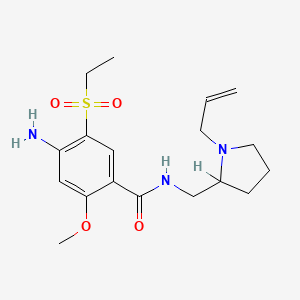
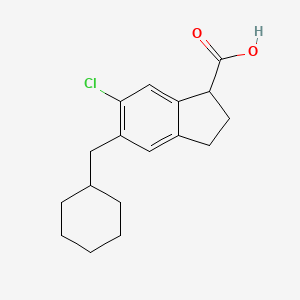
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
